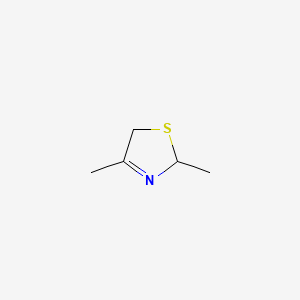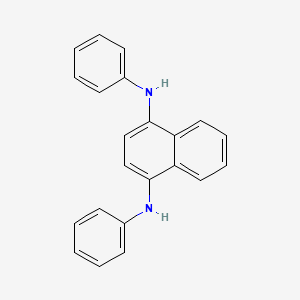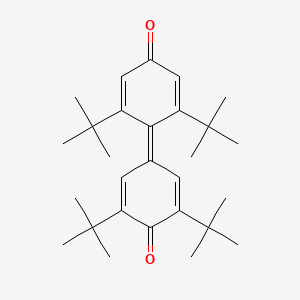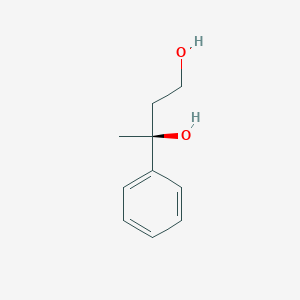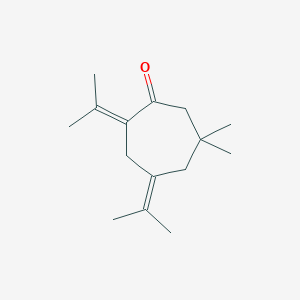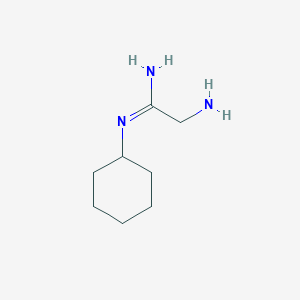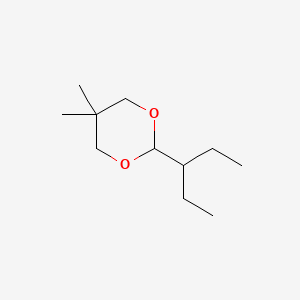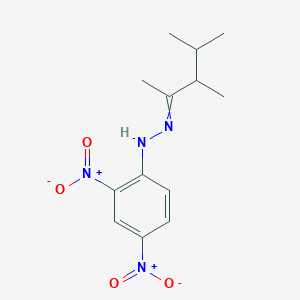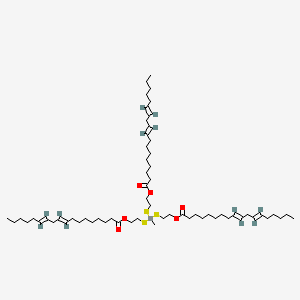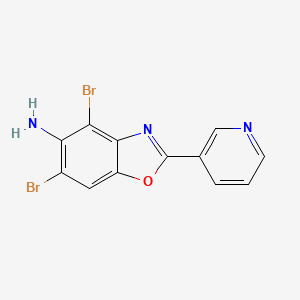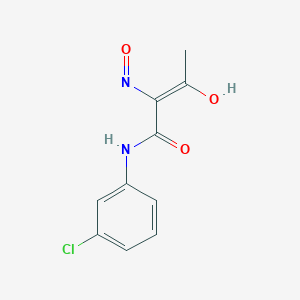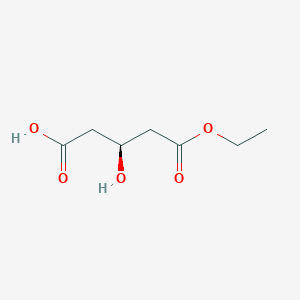
4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with hydroxy and long alkyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Hydroxy Groups: The hydroxy groups can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of Alkyl Chains: The long alkyl chains can be attached via alkylation reactions, using alkyl halides and a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the naphthalene core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-3-(9-hydroxy-9-pentyldodecyl)naphthalene-1,2-dione
- 4-Hydroxy-3-(9-hydroxy-9-pentylhexadecyl)naphthalene-1,2-dione
- 4-Hydroxy-3-(9-hydroxy-9-pentyloctadecyl)naphthalene-1,2-dione
Uniqueness
4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione is unique due to its specific alkyl chain length and substitution pattern, which can influence its physical and chemical properties, as well as its biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
572-97-4 |
|---|---|
Formule moléculaire |
C29H44O4 |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
4-hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C29H44O4/c1-3-5-14-20-29(33,21-15-6-4-2)22-16-10-8-7-9-11-19-25-26(30)23-17-12-13-18-24(23)27(31)28(25)32/h12-13,17-18,30,33H,3-11,14-16,19-22H2,1-2H3 |
Clé InChI |
ZGDKVXNTDIAIEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCC)(CCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


